3'-Deoxy-3'-fluoro-5-methylcytidine
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Overview
Description
3’-Deoxy-3’-fluoro-5-methylcytidine is a nucleoside derivative, specifically a fluoro-modified nucleoside, 3’-modified nucleoside, and 5-modified pyrimidine nucleoside . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies . This compound is used primarily in scientific research and has shown potential in various applications, particularly in the field of cancer treatment.
Preparation Methods
The synthesis of 3’-Deoxy-3’-fluoro-5-methylcytidine involves several steps. The synthetic route typically includes the fluorination of a precursor nucleoside, followed by methylation at the 5-position of the pyrimidine ring . The reaction conditions often require specific reagents and catalysts to achieve the desired modifications. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-Deoxy-3’-fluoro-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in various substituted nucleoside analogs .
Scientific Research Applications
3’-Deoxy-3’-fluoro-5-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoro-5-methylcytidine involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis in cancer cells . The compound targets the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus, acting as a competitive inhibitor and nonobligate chain terminator . This dual mechanism makes it a potent inhibitor of viral replication and a promising candidate for antiviral therapies .
Comparison with Similar Compounds
3’-Deoxy-3’-fluoro-5-methylcytidine can be compared with other nucleoside analogs, such as:
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: This compound also targets viral RNA polymerases and acts as a chain terminator.
3’-Deoxy-3’-fluoro-xylo-5-methylcytidine: Similar to 3’-Deoxy-3’-fluoro-5-methylcytidine, this compound has broad antitumor activity and targets DNA synthesis.
The uniqueness of 3’-Deoxy-3’-fluoro-5-methylcytidine lies in its specific modifications at the 3’ and 5’ positions, which enhance its antitumor and antiviral activities .
Properties
Molecular Formula |
C10H14FN3O4 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
WYYUIWUEHOLORF-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
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